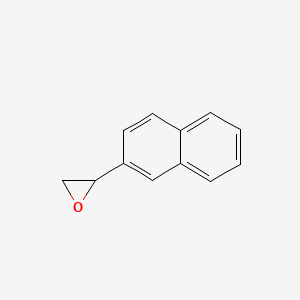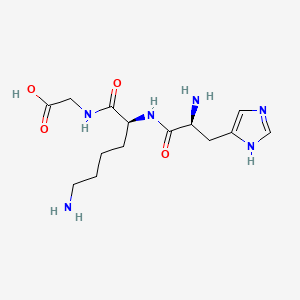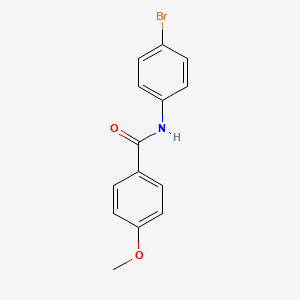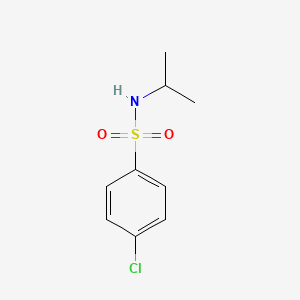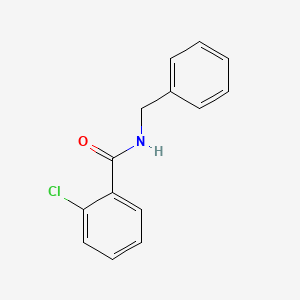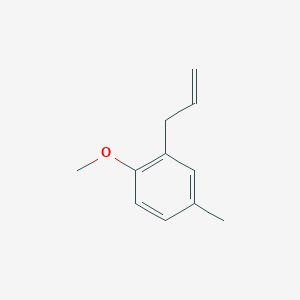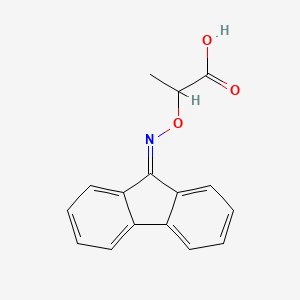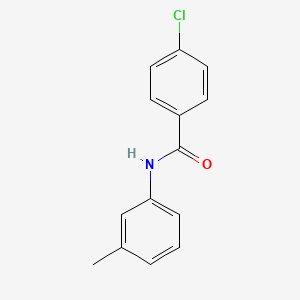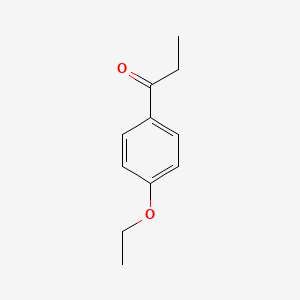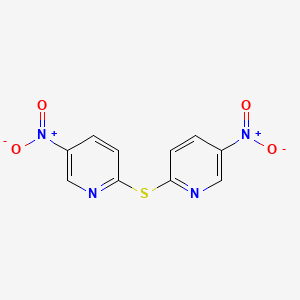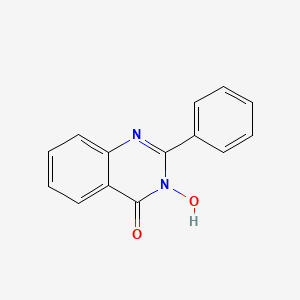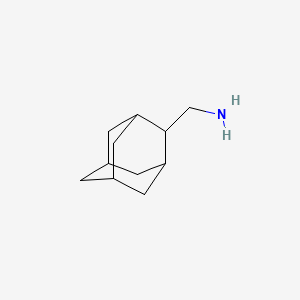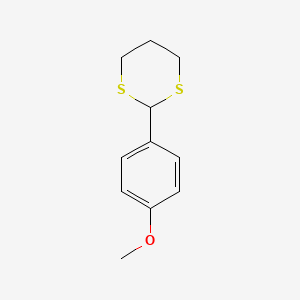![molecular formula C15H16O5 B1607078 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid CAS No. 843621-27-2](/img/structure/B1607078.png)
2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid
Descripción general
Descripción
“2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid” is a chemical compound with the molecular formula C15H16O5 . It is also known by its CAS Number: 843621-27-2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C15H16O5/c1-4-10-7-13 (16)20-12-6-8 (2)5-11 (14 (10)12)19-9 (3)15 (17)18/h5-7,9H,4H2,1-3H3, (H,17,18) . The exact mass of the molecule is 276.29 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid” include a molecular weight of 276.29 g/mol . More specific properties such as melting point, solubility, and spectral data are not available in the literature I found.Aplicaciones Científicas De Investigación
Synthesis of Photoactive Cellulose Derivatives
This compound can be used in the synthesis of photoactive cellulose derivatives . In a study, photoactive derivatives of cellulose were prepared by a mild esterification of the biopolymer with a similar compound, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid . The resulting water-soluble polyelectrolytes decorated with photochemically active chromene moieties could be used to control the properties of new polysaccharide derivatives, which are of interest in the design of smart materials .
Development of Light-Sensitive Polymers
The compound’s photoactive properties could potentially be used in the development of light-sensitive polymers . Light-sensitive polymers provide the basis for a number of specialized applications and are employed in various smart materials . The photochemistry observed may be used to control the properties of the new polysaccharide derivatives and are thus of interest in the design of smart materials .
Synthesis of Photosensitive Polysaccharide Derivatives
The compound could potentially be used in the synthesis of photosensitive polysaccharide derivatives . In contrast to the enormous interest regarding photoresponsive synthetic polymers, polypeptides, and proteins, the synthesis and characterization of photosensitive polysaccharide derivatives is discussed in literature very scarcely . This compound could potentially contribute to this field of research .
Potential Antimicrobial Activity
While there is no direct evidence of antimicrobial activity for this specific compound, related compounds have been studied for their antimicrobial properties . Therefore, it’s possible that this compound could also exhibit antimicrobial activity, but further research would be needed to confirm this.
Synthesis of Heterocycles
The compound could potentially be used in the synthesis of heterocycles . Heterocycles are a class of compounds that show unique biological activities . Further research could explore the potential of this compound in this field.
Potential Use in Biological Processes
Given the photoactive properties of this compound, it could potentially be used in fundamental light-triggered biological processes, such as vision, photosynthesis, photomorphogenesis, and photomovement at various biological levels . However, this is purely speculative and would require further research.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of the compound 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid are currently unknown
Mode of Action
It is known that the compound belongs to the class of coumarins, which are known to interact with various biological targets, including enzymes and receptors, leading to a variety of physiological changes .
Biochemical Pathways
Coumarin derivatives are known to influence a variety of biochemical pathways, but the specific effects of this compound require further investigation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of 2-[(4-ethyl-7-methyl-2-oxo-2h-chromen-5-yl)oxy]propanoic acid is currently lacking .
Propiedades
IUPAC Name |
2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-4-10-7-13(16)20-12-6-8(2)5-11(14(10)12)19-9(3)15(17)18/h5-7,9H,4H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSGPOYIPZNDKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349812 | |
| Record name | 2-[(4-Ethyl-7-methyl-2-oxo-2H-1-benzopyran-5-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid | |
CAS RN |
843621-27-2 | |
| Record name | 2-[(4-Ethyl-7-methyl-2-oxo-2H-1-benzopyran-5-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



